An In-depth Technical Guide to the Chemical Properties of 8,9-Dihydro-5H-benzo[a]annulen-7(6H)-one
An In-depth Technical Guide to the Chemical Properties of 8,9-Dihydro-5H-benzo[a]annulen-7(6H)-one
An In-depth Technical Guide to the Chemical Properties of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one, a tricyclic ketone belonging to the benzosuberone family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one, also known as 5,6,8,9-tetrahydro-7H-benzo[1]annulen-7-one, is a solid organic compound.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37949-03-4 | [3] |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Melting Point | 43-44 °C | [3] |
| Appearance | Colorless crystals | [3] |
| Purity | ≥98% | [4] |
| Isomeric SMILES | C1CC2=CC=CC=C2CCC1=O | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one.
| Spectroscopy | Data | Source |
| ¹H-NMR (CDCl₃) | δ 7.23 (m, 4H, aromatic), 2.91 (m, 4H, -CH₂-CO-CH₂-), 2.62 (m, 4H, Ar-CH₂-) | [3] |
| ¹³C-NMR (Predicted) | Aromatic C: ~126-140 ppm, Carbonyl C: ~210 ppm, Aliphatic C: ~30-45 ppm | N/A |
| IR (Predicted) | C=O stretch: ~1705 cm⁻¹, Aromatic C-H stretch: ~3050 cm⁻¹, Aliphatic C-H stretch: ~2950 cm⁻¹ | N/A |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 160. Key fragments may include loss of CO (m/z 132) and subsequent rearrangements. | N/A |
Experimental Protocols
Synthesis of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one
A common synthetic route to 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one involves the decarboxylation of a dicarboxylic ester precursor.[3]
Materials:
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Dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate
-
3M Sulfuric acid
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Acetonitrile
-
Diethyl ether
-
2M Sodium hydroxide solution
-
Magnesium sulfate
-
Argon gas
Procedure:
-
A mixture of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate (80 g) is dissolved in a mixture of 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL) under an argon atmosphere.[3]
-
The reaction mixture is refluxed overnight.[3]
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After cooling, the mixture is diluted with diethyl ether.
-
The solution is neutralized by washing with a 2M aqueous sodium hydroxide solution (3 x 300 mL).[3]
-
The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation.[3]
-
The resulting residue is purified by distillation at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one.[3]
Chemical Reactivity
The chemical reactivity of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one is primarily dictated by the ketone functional group and the adjacent methylene protons. As a benzosuberone, it can undergo a variety of reactions common to ketones.
Potential Reactions:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Oxidation: While the ketone itself is resistant to oxidation, the adjacent methylene groups could potentially be oxidized under harsh conditions.
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Alpha-Halogenation: The protons alpha to the carbonyl can be substituted with halogens in the presence of a suitable halogenating agent and acid or base catalyst.
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Aldol Condensation: In the presence of a base, it can act as a nucleophile to react with other carbonyl compounds.
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Wittig Reaction: The ketone can be converted to an alkene by reaction with a phosphonium ylide.
-
Michael Addition: As an α,β-unsaturated ketone, it can undergo conjugate addition reactions with nucleophiles.
Applications in Drug Development
The benzosuberone scaffold is present in a number of biologically active compounds. Derivatives of benzosuberone have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, antimicrobial, and antitumor agents. While specific biological activities for 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one are not extensively documented, its structural similarity to other pharmacologically active benzosuberones suggests its potential as a scaffold for the development of novel therapeutic agents. Further research into its biological properties and mechanism of action is warranted to explore its full potential in drug discovery.
References
- 1. Accessing unusual heterocycles: ring expansion of benzoborirenes by formal cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O | CID 12234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. cenmed.com [cenmed.com]

